molecular formula C11H16O B14009239 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone CAS No. 32980-06-6

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone

Cat. No.: B14009239
CAS No.: 32980-06-6
M. Wt: 164.24 g/mol
InChI Key: OCFLXMFTRFJPHW-UHFFFAOYSA-N
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Description

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system that is partially hydrogenated. The presence of a methyl group at the 8a position and the ketone functional group at the 2 position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone typically involves the hydrogenation of a naphthalene derivative. One common method is the catalytic hydrogenation of 8a-Methyl-2-naphthalenone using a palladium or platinum catalyst under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the hydrogenation process is optimized for large-scale production. The use of robust catalysts and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2-naphthoic acid.

    Reduction: Formation of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2-naphthalenol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetralone: Similar structure but lacks the methyl group at the 8a position.

    Decalone: Similar structure but with additional hydrogenation of the naphthalene ring.

    Naphthalenone: The parent compound without the methyl group and partial hydrogenation.

Uniqueness

8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone is unique due to the presence of the methyl group at the 8a position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthalenone derivatives and can lead to different applications and properties.

Properties

CAS No.

32980-06-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

8a-methyl-1,4a,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-7-3-2-4-9(11)5-6-10(12)8-11/h5-6,9H,2-4,7-8H2,1H3

InChI Key

OCFLXMFTRFJPHW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C=CC(=O)C2

Origin of Product

United States

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